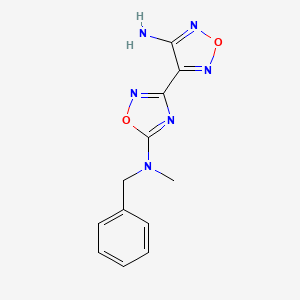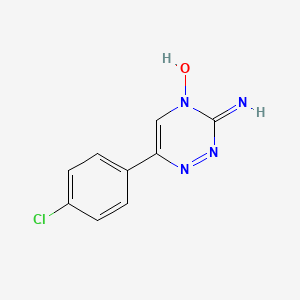
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-benzyl-N-methyl-1,2,4-oxadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-benzyl-N-methyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound that contains both oxadiazole and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-benzyl-N-methyl-1,2,4-oxadiazol-5-amine typically involves multiple steps. One common method involves the reaction of 4-amino-1,2,5-oxadiazole with benzyl chloride and methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to more saturated heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of more saturated heterocycles.
Substitution: Introduction of various substituents at the amino group.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-benzyl-N-methyl-1,2,4-oxadiazol-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in the design of new drugs. Its ability to interact with biological targets makes it a candidate for the development of antimicrobial, anticancer, and anti-inflammatory agents.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the production of high-energy materials and explosives.
Mechanism of Action
The mechanism of action of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-benzyl-N-methyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the oxadiazole rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- 3-amino-4-azido-1,2,5-oxadiazole
- 3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one
Uniqueness
The uniqueness of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-benzyl-N-methyl-1,2,4-oxadiazol-5-amine lies in its dual oxadiazole rings and the presence of both benzyl and methyl groups. This combination of structural features provides a versatile platform for chemical modifications and enhances its potential for various applications.
Properties
Molecular Formula |
C12H12N6O2 |
|---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
4-[5-[benzyl(methyl)amino]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C12H12N6O2/c1-18(7-8-5-3-2-4-6-8)12-14-11(17-19-12)9-10(13)16-20-15-9/h2-6H,7H2,1H3,(H2,13,16) |
InChI Key |
FTNCPCLFPGVHRL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC(=NO2)C3=NON=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione](/img/structure/B11059840.png)
![5-(Pyridin-4-yl)-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazole-3-thiol](/img/structure/B11059853.png)
![(1S,2S,5R)-2-{3-[(3,4-Dimethylphenoxy)methyl]-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-YL}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B11059857.png)
![5'-chloro-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one](/img/structure/B11059863.png)

![7-amino-3-methyl-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4-one](/img/structure/B11059867.png)
![1-Allyl-2'-phenyl-3A',6',7',8',8A',8B'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-A]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B11059869.png)
![3-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]pyridine](/img/structure/B11059870.png)
![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11059876.png)
![4,4'-[(1E,2E)-hydrazine-1,2-diylidenedi(E)methylylidene]bis(2-amino-6-methoxyphenol)](/img/structure/B11059892.png)
![3-[(4-chlorophenyl)sulfonyl]-1-[(1-ethylpyrrolidin-2-yl)methyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11059898.png)
![4-[(1E)-1-chloro-1-(4-methylphenyl)-3-oxoprop-1-en-2-yl]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B11059905.png)
![Ethyl 5-(([3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl)methyl)-1,2-oxazole-3-carboxylate](/img/structure/B11059915.png)

